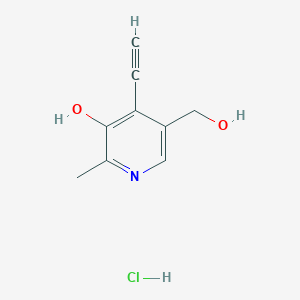![molecular formula C15H21Cl2NO3 B14495361 Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate CAS No. 64976-98-3](/img/structure/B14495361.png)
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate is a chemical compound with the molecular formula C15H21Cl2NO3 and a molecular weight of 334.246 g/mol . This compound is known for its unique structure, which includes a phenoxy group and bis(2-chloroethyl)amino moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate typically involves the reaction of 2-[bis(2-chloroethyl)amino]phenol with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the ester group can be reduced to the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to certain alkylating agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate can be compared with other similar compounds such as:
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate: This compound has a similar structure but with an acetate group instead of a propanoate group.
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}butanoate: This compound has a butanoate group, which affects its chemical properties and reactivity.
Methyl {3-[bis(2-chloroethyl)amino]phenoxy}propanoate: This compound has a methyl ester group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
64976-98-3 |
|---|---|
Molekularformel |
C15H21Cl2NO3 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
ethyl 3-[2-[bis(2-chloroethyl)amino]phenoxy]propanoate |
InChI |
InChI=1S/C15H21Cl2NO3/c1-2-20-15(19)7-12-21-14-6-4-3-5-13(14)18(10-8-16)11-9-17/h3-6H,2,7-12H2,1H3 |
InChI-Schlüssel |
RDHGJYADXANUES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOC1=CC=CC=C1N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


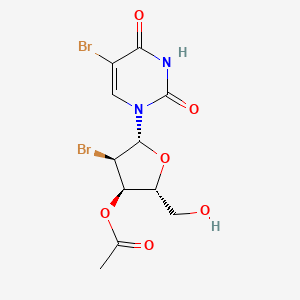
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)

![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
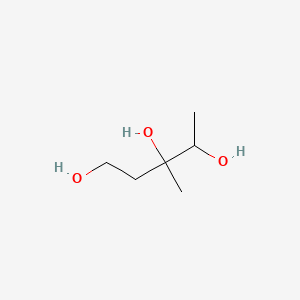
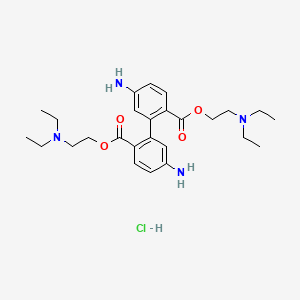
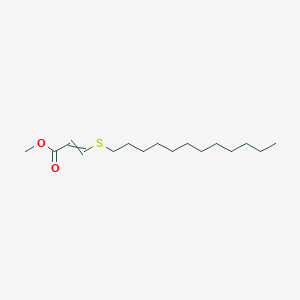
phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
![2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14495353.png)
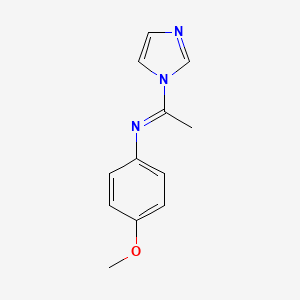
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
